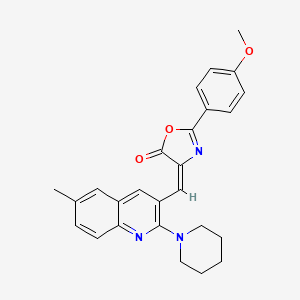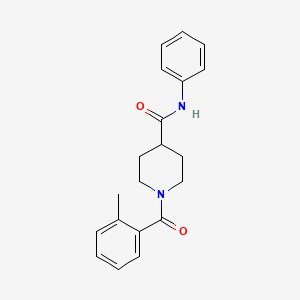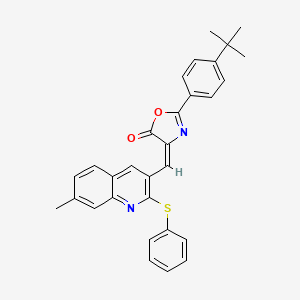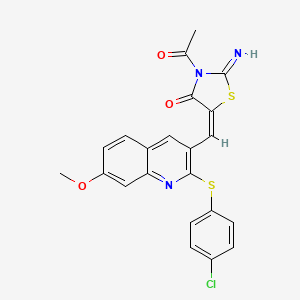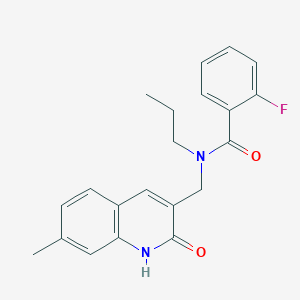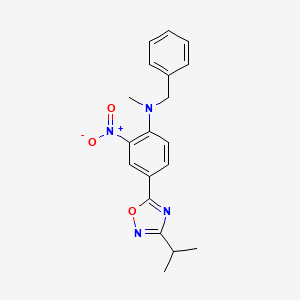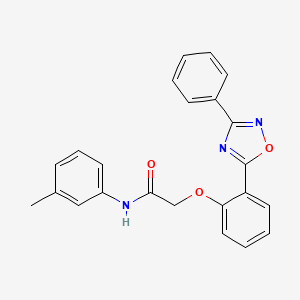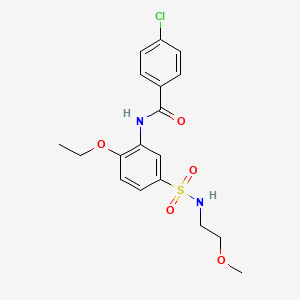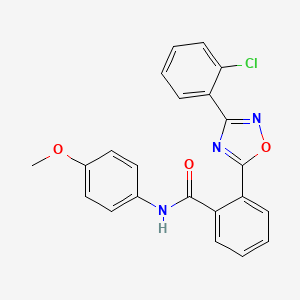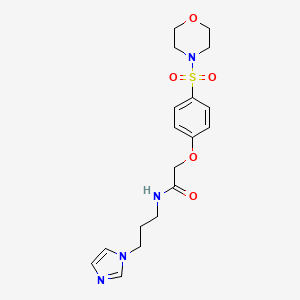
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide, also known as ABT-702, is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications.
Mécanisme D'action
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide inhibits adenosine kinase by binding to its active site, preventing the degradation of adenosine. This leads to an increase in the concentration of adenosine, which activates adenosine receptors and modulates immune responses.
Biochemical and Physiological Effects:
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been shown to have significant effects on various biochemical and physiological processes, including inflammation, angiogenesis, and tumor growth. It has been shown to reduce the production of pro-inflammatory cytokines, inhibit angiogenesis, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide is its specificity for adenosine kinase, which reduces the potential for off-target effects. However, its potency and efficacy may vary depending on the experimental conditions and the cell types used. Additionally, N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide may have limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several potential future directions for the use of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in scientific research. One potential application is in the treatment of autoimmune disorders, where it may be used to modulate immune responses and reduce inflammation. Another potential application is in the treatment of cancer, where it may be used as a chemotherapy adjuvant or in combination with other anticancer agents. Additionally, further studies are needed to determine the optimal dosing and administration of N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide in different disease models.
Méthodes De Synthèse
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide can be synthesized by reacting 4-(morpholinosulfonyl)phenol with 3-(1H-imidazol-1-yl)propylamine and 2-(chloroacetyl)acetic acid in the presence of a base. The resulting product is then purified through column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
N-(3-(1H-imidazol-1-yl)propyl)-2-(4-(morpholinosulfonyl)phenoxy)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of adenosine kinase, an enzyme responsible for the degradation of adenosine, a molecule that plays a crucial role in regulating immune responses.
Propriétés
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c23-18(20-6-1-8-21-9-7-19-15-21)14-27-16-2-4-17(5-3-16)28(24,25)22-10-12-26-13-11-22/h2-5,7,9,15H,1,6,8,10-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBNAYVDFNTAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Imidazol-1-yl-propyl)-2-[4-(morpholine-4-sulfonyl)-phenoxy]-acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



